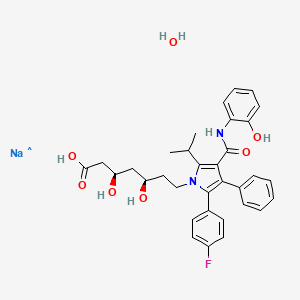
4-Methylumbelliferyl b-D-gentiotrioside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylumbelliferyl b-D-gentiotrioside (4-MUBG) is a glycoside of the compound 4-methylumbelliferone (4-MU). 4-MUBG is a widely used chemical in scientific research, and is known for its fluorescent properties, which make it a useful tool in a variety of laboratory experiments. In addition to its fluorescent properties, 4-MUBG has been found to have a wide range of biochemical and physiological effects on biological systems.
Wissenschaftliche Forschungsanwendungen
Fluorogenic Substrate for Enzyme Activity
4-Methylumbelliferyl b-D-gentiotrioside is used as a fluorogenic substrate to determine chitinase and chitotriosidase enzyme activity . These enzymes are involved in the breakdown of chitin, a long-chain polymer of N-acetylglucosamine, which is a derivative of glucose. This application is particularly useful in studying organisms that produce these enzymes, such as bacteria, fungi, and insects .
Detection of Microorganisms
The compound has been used in the detection of microorganisms . For example, 4-methylumbelliferyl β-d-glucopyranosiduronic acid and 4-methylumbelliferyl β-d-glucopyranoside are widely used for detection of Escherichia coli and enterococci, respectively .
3. Newborn Screening of Lysosomal Storage Disorders (LSDs) 4-Methylumbelliferyl glycosides have been widely exploited in newborn screening of lysosomal storage disorders (LSDs) . These are a group of about 50 rare inherited metabolic disorders that result from defects in lysosomal function .
4. Prediction of Glycan Structures and Potential Bioactivities of Bovine Milk The compound has been used for the prediction of glycan structures and potential bioactivities of bovine milk . This is important in understanding the nutritional and health benefits of bovine milk .
Characterizing and Identifying Vegetables
4-Methylumbelliferyl glycosides have been used in characterizing and identifying vegetables . This helps in understanding the nutritional content and health benefits of different vegetables .
6. Investigating Molecular Mechanisms in Sperm-Oocyte Binding The compound has been used in investigating the molecular mechanisms involved in sperm-oocyte binding and gamete-oviductal epithelium interactions . This is crucial in understanding the process of fertilization .
Hydrolysis Study in Germinating Spores
4-Methylumbelliferyl-β-d-glucopyranoside (β-MUG), a similar compound, has been used to study the mechanism of hydrolysis in germinating and outgrowing spores of Bacillus species . This helps in understanding the germination process of bacterial spores .
Eigenschaften
IUPAC Name |
4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O18/c1-9-4-16(30)43-12-5-10(2-3-11(9)12)42-28-25(39)22(36)19(33)15(46-28)8-41-27-24(38)21(35)18(32)14(45-27)7-40-26-23(37)20(34)17(31)13(6-29)44-26/h2-5,13-15,17-29,31-39H,6-8H2,1H3/t13-,14-,15-,17-,18-,19-,20+,21+,22+,23-,24-,25-,26-,27-,28-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYXQNIYOMUPSR-JHSKCKNMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl b-D-gentiotrioside | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

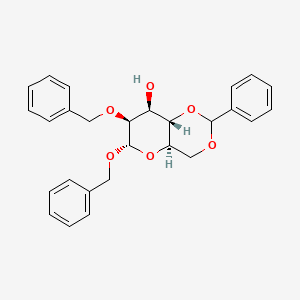
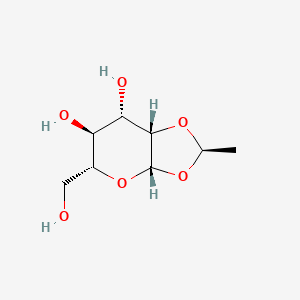
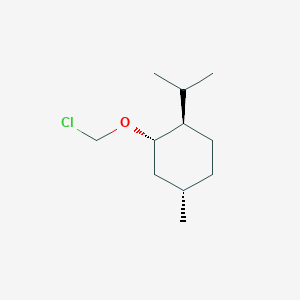


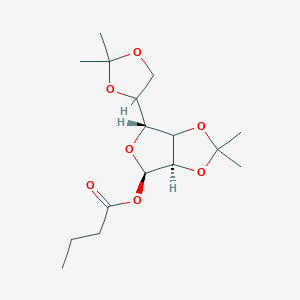



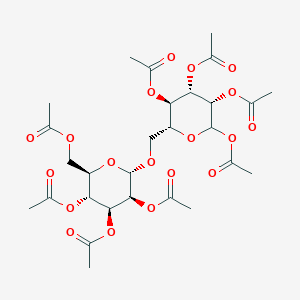
![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)

